Home > Products > Screening Compounds P141640 > Solifenacin-d5 (succinate)
Solifenacin-d5 (succinate) -

Solifenacin-d5 (succinate)

Catalog Number: EVT-10955032
CAS Number:
Molecular Formula: C27H32N2O6
Molecular Weight: 485.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Solifenacin-d5 (succinate) is a deuterated form of solifenacin succinate, a competitive muscarinic acetylcholine receptor antagonist primarily used in the treatment of overactive bladder. This compound is characterized by its ability to alleviate symptoms such as urgency, frequency, and urge incontinence by selectively inhibiting specific muscarinic receptors (M1, M2, and M3) in the bladder. The deuterated variant is particularly useful in pharmacokinetic studies due to its unique isotopic labeling, which enhances the accuracy of quantification in bioanalytical methods.

Source and Classification

Solifenacin-d5 (succinate) is derived from solifenacin, a compound that belongs to the class of muscarinic receptor antagonists. It is classified under the therapeutic category of urological agents. The succinate form indicates that it is a salt formed with succinic acid, enhancing its solubility and stability for pharmaceutical applications. The compound's stable isotope labeling with deuterium (d5) allows for precise tracking during metabolic studies and drug monitoring.

Synthesis Analysis

The synthesis of solifenacin-d5 (succinate) involves several key steps:

  1. Starting Materials: The synthesis begins with optically active precursors derived from 1-phenyl-1,2,3,4-tetrahydroisoquinoline and quinuclidin-3-ol.
  2. Salt Formation: Solifenacin is reacted with succinic acid to form solifenacin succinate. This process can be optimized using diastereomer mixtures to enhance yield and selectivity.
  3. Deuteration: The incorporation of deuterium into the solifenacin molecule typically involves specific reactions that exchange hydrogen atoms with deuterium, often utilizing deuterated solvents or reagents during synthesis.
Molecular Structure Analysis

The molecular structure of solifenacin-d5 (succinate) can be summarized as follows:

  • Molecular Formula: C23H21D5N2O2.C4H6O4
  • Molecular Weight: 485.58 g/mol

The structure includes a quinuclidine moiety linked to a tetrahydroisoquinoline unit, which is characteristic of muscarinic antagonists. The presence of five deuterium atoms in the structure allows for distinct identification during analytical procedures .

Chemical Reactions Analysis

Solifenacin-d5 (succinate) undergoes several chemical reactions relevant to its pharmacological activity:

  1. Binding Reactions: As a muscarinic antagonist, solifenacin-d5 competes with acetylcholine for binding at muscarinic receptors.
  2. Metabolic Pathways: In vivo studies indicate that solifenacin undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites.
  3. Quantification Techniques: Analytical techniques such as liquid chromatography-tandem mass spectrometry are employed to monitor the concentration of solifenacin-d5 in biological samples, utilizing its unique isotopic signature for precise quantification .
Mechanism of Action

The mechanism of action of solifenacin-d5 involves selective antagonism at muscarinic receptors located in the bladder:

  • Receptor Interaction: Solifenacin-d5 binds to M3 receptors on bladder smooth muscle cells, inhibiting their contraction.
  • Symptom Relief: By blocking these receptors, solifenacin-d5 reduces involuntary bladder contractions, thereby alleviating symptoms associated with overactive bladder.
  • Pharmacodynamics: The compound exhibits varying affinities for different muscarinic receptor subtypes, which contributes to its therapeutic profile .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited water solubility due to its lipophilic nature.

Chemical Properties

Relevant Data

Analytical methods such as high-performance liquid chromatography can be utilized to assess purity and stability over time .

Applications

Solifenacin-d5 (succinate) has significant applications in scientific research:

  1. Pharmacokinetic Studies: Utilized as an internal standard in bioanalytical methods for quantifying solifenacin levels in biological matrices.
  2. Therapeutic Monitoring: Important for monitoring drug levels in clinical settings to ensure effective dosing regimens.
  3. Research Tool: Serves as a valuable tool in pharmacological research aimed at understanding muscarinic receptor interactions and drug metabolism .
Synthesis and Isotopic Labeling Methodologies

Deuteration Strategies for Quinuclidinyl Isoquinolinecarboxylate Backbones

Deuteration of the solifenacin backbone targets specific hydrogen atoms at metabolically vulnerable sites to enhance molecular stability without altering pharmacological activity. Solifenacin-d5 succinate incorporates five deuterium atoms (D5) at the benzylic positions of the tetrahydroisoquinoline ring, as confirmed by its molecular formula C23H21D5N2O2·C4H6O4 (molecular weight: 485.58 g/mol) [1] [3]. Two primary synthetic approaches exist:

  • Stepwise Isotope Incorporation: Traditional multi-step synthesis from deuterated precursors like (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-d5, followed by condensation with (3R)-quinuclidinol and succinic acid salt formation. This method suffers from low overall yields (∼2%) due to deuterium loss during intermediate steps [3] [7].
  • Direct Hydrogen/Deuterium Exchange: Late-stage metal-catalyzed H/D exchange using deuterated solvents or reagents. For example, API-D Deuterium Technologies employs proprietary Lewis acid catalysts (e.g., AlCl3-D2O complexes) to selectively deuterate benzylic C–H bonds in pre-formed solifenacin, achieving >98% isotopic incorporation in optimized conditions [2] [4].

Table 1: Deuteration Sites in Solifenacin-d5 Succinate

PositionChemical EnvironmentDeuteration MethodIsotopic Purity
Tetrahydroisoquinoline ringBenzylic methylenePd/C-catalyzed D2 exchange≥99.5 atom % D
Phenyl ringOrtho/para positionsElectrophilic aromatic deuteration<5 atom % D (minor)
Quinuclidine ringTertiary C-HNot deuteratedNot applicable

Challenges include regioselectivity control and deuterium scrambling. The use of aprotic solvents (e.g., deuterated tetrahydrofuran) and low-temperature reactions (−20°C to 0°C) minimizes isotopic dilution [4].

Purification and Characterization of Deuterium-Labeled Succinate Salts

Crude Solifenacin-d5 succinate requires rigorous purification to remove non-deuterated impurities and synthetic byproducts. Reverse-phase chromatography (C18 stationary phase) with acetonitrile/ammonium acetate buffer (pH 7.0) achieves baseline separation, exploiting hydrophobic differences between deuterated and non-deuterated species [3] [7]. Critical purification parameters include:

  • Solvent System: Gradient elution with 20–50% acetonitrile in 10 mM ammonium acetate
  • Detection: UV at 220 nm (quantification) and 250 nm (benzophenone impurity tracking) [7]
  • Succinate Counterion Confirmation: Fourier-transform infrared spectroscopy shows characteristic carbonyl stretches at 1710 cm−1 (acid) and 1560 cm−1 (carboxylate) [3]

Post-purification, the compound is lyophilized to obtain a crystalline solid with >99.0% chemical purity and ≥99.5% isotopic purity. Nuclear magnetic resonance characterization includes 1H NMR absence of benzylic proton signals (δ 3.5–3.8 ppm) and 13C NMR peak shifts due to deuterium isotope effects [3]. Lot-specific Certificates of Analysis document:

  • HPLC purity (≥98%)
  • Residual solvent levels (e.g., acetonitrile <410 ppm)
  • Water content (Karl Fischer titration)
  • Deuterium enrichment (LC-MS/MS) [1] [3]

Scalability Challenges in GMP-Compliant Deuterated Active Pharmaceutical Ingredient Production

Scaling Solifenacin-d5 succinate synthesis to Good Manufacturing Practice standards faces three interrelated hurdles:

  • Isotopic Dilution Control: At multi-kilogram scales, solvent recycling introduces proton sources that degrade deuterium enrichment. Closed-loop systems with dedicated deuterated solvent streams (e.g., D2O, deuterated ethanol) prevent contamination, but increase raw material costs by 30–50× versus non-deuterated equivalents [2] [4].
  • Catalyst Efficiency: Heterogeneous catalysts (e.g., Pd/C-D) require frequent regeneration due to tritium/deuterium exchange-induced deactivation. Continuous-flow reactors with in situ catalyst rejuvenation maintain 97% isotopic incorporation over 10 production batches [4].
  • Crystallization Variability: Deuterium alters crystal packing energy, leading to polymorphic instability. Controlled cooling crystallization (0.1°C/min) from deuterated ethyl acetate/heptane mixtures yields the stable Form I polymorph with consistent particle size distribution (D90 <50 µm) [3] [4].

API-D Deuterium Technologies addresses these through "accelerated deuterium incorporation" technology, reducing synthesis steps from 9 to 3 and cutting production time by 70% versus conventional routes [2].

Stable Isotope Incorporation Efficiency Metrics

Quantifying deuterium incorporation employs orthogonal analytical methods:

Table 2: Isotopic Incorporation Efficiency Metrics

MethodPrinciplePrecisionLimitations
High-resolution mass spectrometryMass defect analysis±0.01 Da (FT-ICR)Cannot distinguish positional isomers
LC-MS/MS with CIDDeuterium retention in fragment ions±0.2% absoluteRequires reference standards
2H NMRDirect detection of D nuclei±0.3 atom % DLow sensitivity (≥1 mg sample)
Isotope ratio mass spectrometry2H/1H ratio±0.0001 atom %Destructive analysis

Efficiency is calculated as:

Isotopic Purity (%) = [Σ(Intensity<sub>M+Dx</sub>) / Total Ion Intensity] × 100  

Batch consistency requires ≤1.5% relative standard deviation in deuterium content across batches. Process optimization improves incorporation from initial yields of 85–90% to >99% through:

  • Reaction temperature control (70±2°C)
  • Stoichiometric excess of deuterium donors (1.5–2.0 equivalents)
  • Real-time monitoring via inline FTIR [1] [5] [6]

Comparative studies show metabolic labeling (e.g., SILAC) achieves 98.5% isotope incorporation in cell-based systems but is inapplicable to small molecules. Chemical labeling efficiency for Solifenacin-d5 succinate now approaches biological standards through advanced catalytic deuteration [5] [6].

Properties

Product Name

Solifenacin-d5 (succinate)

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid

Molecular Formula

C27H32N2O6

Molecular Weight

485.6 g/mol

InChI

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22-;/m0./s1/i1D,2D,3D,7D,8D;

InChI Key

RXZMMZZRUPYENV-BCZWPACGSA-N

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2C3=CC=CC=C3CCN2C(=O)O[C@H]4CN5CCC4CC5)[2H])[2H].C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.